![molecular formula C14H11BrN6O4 B2635294 N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-5-bromofuran-2-carboxamide CAS No. 1396570-55-0](/img/structure/B2635294.png)
N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-5-bromofuran-2-carboxamide
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Overview
Description
N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-5-bromofuran-2-carboxamide is a useful research compound. Its molecular formula is C14H11BrN6O4 and its molecular weight is 407.184. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- The synthesis of related compounds often involves complex reactions to introduce specific functional groups, aiming to explore their biological activities. For instance, the synthesis and characterization of various tetrazole and thiophene derivatives have been reported, showcasing methodologies for creating compounds with potential biological applications (Talupur, Satheesh, & Chandrasekhar, 2021).
Antimicrobial and Antiprotozoal Activities
- Compounds featuring furan and imidazo[1,2-a]pyridine frameworks have shown promising antiprotozoal activities, with certain derivatives demonstrating significant in vitro effectiveness against protozoal pathogens (Ismail, Brun, Wenzler, Tanious, Wilson, & Boykin, 2004). This suggests potential applications in developing new treatments for protozoal infections.
Anticancer Properties
- Research on pyrazole and pyrimidine derivatives has identified several compounds with notable anticancer activity. For example, certain 4-aminoantipyrine-based heterocycles have been screened for their efficacy against breast cancer cell lines, revealing compounds with significant inhibitory effects (Ghorab, El-Gazzar, & Alsaid, 2014).
Anti-inflammatory and Analgesic Activities
- The exploration of enaminoketones and related structures for their anti-inflammatory and analgesic properties has been a subject of study, showing that certain modifications to the chemical structure can enhance these activities (Kalsi, Shrimali, Bhalla, & Barthwal, 1990).
Mechanism of Action
Target of action
The compound contains a tetrazole group, which is a common feature in many bioactive molecules. Tetrazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors .
Mode of action
The interaction of the compound with its targets could involve the formation of hydrogen bonds or other types of non-covalent interactions. The presence of the bromine atom could enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets .
Biochemical pathways
Depending on the specific targets of the compound, it could potentially influence a variety of biochemical pathways. For example, if the compound targets an enzyme involved in a particular metabolic pathway, it could alter the production of certain metabolites .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on various factors, including its chemical structure and the characteristics of the biological system in which it is administered. The presence of the bromine atom and the tetrazole group could influence these properties .
Result of action
The molecular and cellular effects of the compound’s action would depend on the specific biological targets it interacts with and the nature of these interactions .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
properties
IUPAC Name |
N-[4-[4-(2-amino-2-oxoethyl)-5-oxotetrazol-1-yl]phenyl]-5-bromofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN6O4/c15-11-6-5-10(25-11)13(23)17-8-1-3-9(4-2-8)21-14(24)20(18-19-21)7-12(16)22/h1-6H,7H2,(H2,16,22)(H,17,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXQFXKOPKPIBIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC=C(O2)Br)N3C(=O)N(N=N3)CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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